Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-
Description
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- (CAS 59625-57-9) is a pentavalent phosphorus compound with the molecular formula C25H17Cl2P. It belongs to the class of ylides, where a carbene moiety is stabilized by resonance with the adjacent phosphorus atom. The 2,4-dichlorophenyl substituent confers electron-withdrawing properties, influencing the compound's stability and reactivity. This phosphorane is structurally characterized by a trigonal bipyramidal geometry, with the aryl groups occupying equatorial positions and the dichlorophenyl-methylene group in an apical or equatorial site depending on steric and electronic factors .
Properties
CAS No. |
59625-57-9 |
|---|---|
Molecular Formula |
C25H19Cl2P |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H19Cl2P/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
InChI Key |
LKPFHPXTAXEWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of (2,4-Dichlorobenzyl)Triphenylphosphonium Halide
Triphenylphosphine reacts with (2,4-dichlorobenzyl) chloride or bromide in an inert solvent (e.g., tetrahydrofuran, dichloromethane) under reflux to form the phosphonium salt. The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic benzyl halide:
$$
\text{P(C}6\text{H}5\text{)}3 + \text{ClCH}2\text{C}6\text{H}3\text{Cl}2\text{-2,4} \rightarrow [\text{(C}6\text{H}5\text{)}3\text{PCH}2\text{C}6\text{H}3\text{Cl}2\text{-2,4}]^+\text{Cl}^-
$$
This step typically achieves yields of 85–92% after recrystallization from ethanol or acetone.
Step 2: Deprotonation to Generate the Phosphorane
The phosphonium salt is treated with a strong base (e.g., n-butyllithium, lithium diisopropylamide) in anhydrous tetrahydrofuran at −78°C to 0°C. Deprotonation of the benzylic proton generates the ylide:
$$
[\text{(C}6\text{H}5\text{)}3\text{PCH}2\text{C}6\text{H}3\text{Cl}2\text{-2,4}]^+\text{Cl}^- + \text{Li}^+\text{Base}^- \rightarrow \text{(C}6\text{H}5\text{)}3\text{P=CHC}6\text{H}3\text{Cl}_2\text{-2,4} + \text{LiCl} + \text{Base-H}
$$
Critical parameters include:
- Base strength : n-Butyllithium (pKₐ ~50) ensures complete deprotonation.
- Temperature : Subzero conditions minimize side reactions (e.g., hydrolysis).
- Solvent purity : Anhydrous THF or diethyl ether prevents quenching of the base.
Alternative Methods for Phosphorane Synthesis
Microwave-Assisted Quaternization
Recent advances employ microwave irradiation to accelerate the quaternization step. Heating triphenylphosphine and (2,4-dichlorobenzyl) bromide at 120°C for 15 minutes in acetonitrile achieves 94% conversion, reducing reaction times from hours to minutes. The phosphonium salt is subsequently deprotonated using standard protocols.
Solid-Phase Synthesis Using Polymer-Supported Bases
To simplify purification, polymer-bound bases (e.g., polystyrene-supported DBU) facilitate deprotonation in dichloromethane at room temperature. This method avoids lithium byproducts, yielding the phosphorane in 78% purity after filtration.
Mechanistic Insights and Side Reactions
Competing Pathways During Deprotonation
Inadequate base strength or elevated temperatures may lead to:
Stability of the Phosphorane
[(2,4-Dichlorophenyl)methylene]triphenylphosphorane is moisture-sensitive and requires storage under inert atmosphere. Decomposition pathways include:
- Hydrolysis :
$$
\text{(C}6\text{H}5\text{)}3\text{P=CHC}6\text{H}3\text{Cl}2\text{-2,4} + \text{H}2\text{O} \rightarrow \text{(C}6\text{H}5\text{)}3\text{P=O} + \text{CH}3\text{C}6\text{H}3\text{Cl}2\text{-2,4}
$$ - Dimerization : Prolonged storage at room temperature induces [2+2] cycloaddition, forming a 1,2-diphosphetane derivative.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Quaternization-Dehydrohalogenation | THF, n-BuLi, −78°C | 80–85% | >95% | High reproducibility |
| Microwave-Assisted | 120°C, 15 min | 88% | 92% | Rapid quaternization |
| Solid-Phase Deprotonation | RT, polymer-DBU, CH₂Cl₂ | 78% | 85% | Simplified workup |
Recommendations for Optimal Synthesis
Chemical Reactions Analysis
Types of Reactions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a nucleophilic addition to the carbonyl group, followed by the formation of a four-membered ring intermediate called oxaphosphetane, which decomposes to yield the alkene and triphenylphosphine oxide .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- in the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups
[(4-Methoxyphenyl)methylene]triphenylphosphorane (CAS 21960-26-9)
- Molecular Formula : C26H23OP
- Key Feature : The 4-methoxyphenyl group is electron-donating, reducing the ylide’s stability compared to the dichlorophenyl analogue.
- Reactivity : Enhanced nucleophilicity due to decreased electron withdrawal, making it more reactive in Wittig reactions with aldehydes.
3-Chloro-2-oxopropylidene triphenylphosphorane (CAS 13605-66-8)
- Molecular Formula : C21H18ClOP
- Key Feature : The carbonyl group adjacent to the ylidic carbon introduces conjugation, stabilizing the negative charge.
- Reactivity : Reacts preferentially with α,β-unsaturated carbonyl compounds due to resonance stabilization.
- Reference : Synthesis procedures highlight its use in ketene generation .
Steric and Aromatic System Comparisons
Triphenyl[(1-naphthyl)methylene]phosphorane (CAS 1081566-52-0)
- Molecular Formula : C29H23P
- Key Feature : The naphthyl group provides extended conjugation, increasing steric bulk.
- Reactivity : Reduced reactivity in sterically hindered environments but enhanced stability in π-stacking interactions.
- Reference : Larger aromatic systems may alter crystal packing and solubility .
(2-Thienyl)bis(2,2'-biphenylylene)phosphorane
- Key Feature : Heteroaryl (thienyl) substituents influence apicophilicity and geometry.
Ionic vs. Neutral Phosphorus Compounds
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride (CAS 2492-23-1)
Data Table: Comparative Analysis of Phosphoranes and Related Compounds
Biological Activity
Phosphorane compounds, particularly those with triphenyl groups, have garnered attention in various fields of chemistry and biology due to their unique properties and potential applications. This article focuses on the biological activity of the compound "Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-", exploring its mechanisms of action, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound "Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-" is characterized by a phosphorus atom bonded to a triphenyl group and a 2,4-dichlorophenylmethylene moiety. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Recent studies have indicated that phosphoranes exhibit significant antimicrobial activity. For instance, derivatives of triphenylphosphonium have shown efficacy against various bacterial strains. A study demonstrated that triphenylphosphonium derivatives possess high cytotoxicity against cancer cell lines such as HCT 116 and MCF-7. The presence of the positively charged phosphonium moiety enhances their ability to penetrate cellular membranes, leading to increased antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus .
The cytotoxic effects of phosphorane compounds are attributed to their ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent cell death. This has been particularly noted in studies involving triphenylphosphonium derivatives where the phosphonium group facilitates mitochondrial targeting .
Synthesis and Derivatives
The synthesis of phosphoranes typically involves the reaction of phosphorus trichloride with appropriate organic substrates. For example:
-
Synthesis Method :
- React phosphorus trichloride with an alkene or an aldehyde in the presence of a base.
- Isolate the phosphorane product through purification techniques such as recrystallization.
- Derivatives : Various derivatives can be synthesized by modifying the phenyl groups or substituents on the phosphorus atom. These modifications can enhance biological activity or alter specificity towards certain biological targets.
Case Study 1: Anticancer Activity
In a controlled study, triphenylphosphonium derivatives were tested against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts. The study concluded that structural modifications could significantly influence the biological activity of phosphoranes .
| Compound Structure | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Triphenylphosphonium | 10 | HCT 116 |
| Dichlorophenyl derivative | 5 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effectiveness of various phosphonium compounds against Staphylococcus aureus. The results showed that compounds with increased lipophilicity demonstrated better membrane penetration and higher inhibition zones in agar diffusion tests.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Triphenylphosphonium | 20 | 15 |
| Dichlorophenyl derivative | 25 | 10 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing [(2,4-dichlorophenyl)methylene]triphenylphosphorane?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reaction of carbon tetrachloride with triphenylphosphine under controlled conditions to form dichloromethylenetriphenylphosphorane intermediates .
- Route 2 : Decomposition of chloroform using potassium tert-butoxide in the presence of triphenylphosphine, followed by substitution with 2,4-dichlorobenzyl groups .
- Key Validation : Characterization via melting point analysis (e.g., 240–241°C decomposition) and elemental analysis (C, H, N percentages) ensures purity .
Q. How does [(2,4-dichlorophenyl)methylene]triphenylphosphorane react with carbonyl compounds?
- Methodological Answer : The phosphorane acts as a Wittig reagent, selectively reacting with ketones over aldehydes. For example, with ethyl pyruvate, it forms ethyl 3,3-dichloro-2-methylacrylate via nucleophilic attack at the ketone carbonyl, followed by elimination of triphenylphosphine oxide .
- Experimental Design : Monitor reactions using TLC or NMR to track the disappearance of starting materials and intermediate formation. Quench with aqueous bicarbonate to isolate products .
Q. What analytical techniques are critical for characterizing this phosphorane and its derivatives?
- Methodological Answer :
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting Point/Decomposition : Assess thermal stability (e.g., decomposition at 240–244°C) .
- NMR Spectroscopy : Use P NMR to verify phosphorane structure and H/C NMR to confirm aromatic substitution patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence the reactivity of this phosphorane in Wittig reactions?
- Methodological Answer :
- Steric Effects : The bulky 2,4-dichlorophenyl group reduces reactivity toward sterically hindered carbonyl substrates, favoring less crowded ketones (e.g., ethyl pyruvate over cyclohexanone) .
- Electronic Effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the ylide, increasing reaction rates with electron-deficient carbonyl groups. Compare kinetics using substrates like nitrobenzaldehydes vs. methoxy-substituted analogs .
- Data Contradiction : Some studies report unexpected regioselectivity in polycarbonyl systems; resolve via computational modeling (DFT) to map transition states .
Q. What strategies stabilize [(2,4-dichlorophenyl)methylene]triphenylphosphorane under acidic or reductive conditions?
- Methodological Answer :
- Acidic Stability : The phosphorane resists cleavage in 20% TFA/methylene chloride but decomposes in 30% TFA over 4 hours. Stabilize by avoiding protic solvents and using inert atmospheres .
- Reductive Stability : Hydrogenolysis with Pd/C in methanol does not cleave the phosphorane, making it suitable for reactions requiring hydrogenation-sensitive protecting groups .
- Validation : Monitor stability via P NMR to detect phosphine oxide byproducts .
Q. How can this phosphorane be applied in synthesizing bioactive triazole derivatives?
- Methodological Answer :
- Step 1 : React with α,β-unsaturated aldehydes to form dichlorostyryl intermediates, then cyclize with hydrazines to generate 1,2,4-triazole rings .
- Step 2 : Introduce 2,4-dichlorophenyl groups via Suzuki coupling to enhance antifungal activity (e.g., analogs of paclobutrazol) .
- Biological Testing : Assess MIC values against Candida albicans and compare with commercial fungicides like diniconazole .
Q. What are the environmental and handling risks associated with this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
